molecular formula C15H17NO2S B086610 1-Naphthalen-2-ylsulfonylpiperidine CAS No. 71862-59-4

1-Naphthalen-2-ylsulfonylpiperidine

Cat. No.: B086610
CAS No.: 71862-59-4
M. Wt: 275.4 g/mol
InChI Key: HPIVQSYLMYADQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Naphthalen-2-ylsulfonylpiperidine is a piperidine derivative featuring a naphthalene ring system sulfonylated at the 2-position. Piperidine rings are commonly functionalized with aromatic groups (e.g., naphthalene) to modulate physicochemical and pharmacological properties.

Properties

CAS No.

71862-59-4

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

1-naphthalen-2-ylsulfonylpiperidine

InChI

InChI=1S/C15H17NO2S/c17-19(18,16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2

InChI Key

HPIVQSYLMYADQE-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Features

Compound Key Structural Attributes Dihedral Angle (Naphthalene vs. Aromatic Ring) Piperidine Conformation Stabilizing Interactions Reference
1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol Naphthalene-2-ol linked via benzyl-piperidine moiety 75.8° (naphthalene vs. benzene) Chair conformation Intramolecular O–H···N hydrogen bond
1-(Naphthalen-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride Naphthalen-2-ylmethyl group attached to piperidine N/R N/R Ionic (HCl salt)
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine Piperidine with sulfanylmethyl group and nitrobenzene N/R N/R S–C covalent bond

Notes:

  • Chair conformations in piperidine rings (as in Betti base derivatives) are stabilized by intramolecular hydrogen bonds, which may influence molecular rigidity .

Pharmacological and Hazard Profiles

Compound Biological Activity Hazard Classification Key Findings Reference
Naphthalene-pyrimidine derivatives Anti-inflammatory (HRBC membrane stabilization) N/R Compound 10 showed potent activity comparable to diclofenac sodium
2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine Research/developmental use No known hazards Low toxicity inferred from GHS classification
1-(Naphthalene-1-sulfonyl)piperidine-3-carboxylic acid N/R N/R Commercial availability suggests stability for research applications

Notes:

  • Naphthalene-containing compounds often exhibit bioactivity due to aromatic stacking interactions. Sulfonyl groups may enhance solubility, improving pharmacokinetic profiles .
  • Piperidine derivatives with naphthalene substituents generally show low acute toxicity, as seen in .

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